1-Bromo-2-ethenyl-4-fluorobenzene

Polymerization Kinetics Electronic Effects Monomer Reactivity

1-Bromo-2-ethenyl-4-fluorobenzene (CAS 828267-47-6), synonymously referred to as 2-bromo-5-fluorostyrene, is a difunctional styrenic monomer featuring ortho-bromine and para-fluorine substituents. Its molecular architecture (C8H6BrF; MW 201.04 g/mol) integrates a vinyl group for addition chemistry, an aryl bromide for cross-coupling, and a C–F bond for metabolic stability and electronic tuning.

Molecular Formula C8H6BrF
Molecular Weight 201.04 g/mol
CAS No. 828267-47-6
Cat. No. B1279495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-ethenyl-4-fluorobenzene
CAS828267-47-6
Molecular FormulaC8H6BrF
Molecular Weight201.04 g/mol
Structural Identifiers
SMILESC=CC1=C(C=CC(=C1)F)Br
InChIInChI=1S/C8H6BrF/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2
InChIKeyCGBWASPURDORDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-ethenyl-4-fluorobenzene (CAS 828267-47-6): A Dual-Halogen Styrene Building Block with Orthogonal Reactivity for Differential Functionalization


1-Bromo-2-ethenyl-4-fluorobenzene (CAS 828267-47-6), synonymously referred to as 2-bromo-5-fluorostyrene, is a difunctional styrenic monomer featuring ortho-bromine and para-fluorine substituents . Its molecular architecture (C8H6BrF; MW 201.04 g/mol) integrates a vinyl group for addition chemistry, an aryl bromide for cross-coupling, and a C–F bond for metabolic stability and electronic tuning . This specific substitution pattern provides quantifiable electronic differentiation (Hammett σₚ-F = 0.062; σₘ-Br = 0.393) from mono-halogenated and regioisomeric analogs [1], enabling the chemoselective exploitation of the C–Br bond in the presence of the inert C–F bond. The compound is commercially available at purities up to 98% .

Why 4-Fluorostyrene or 2-Bromostyrene Cannot Substitute 1-Bromo-2-ethenyl-4-fluorobenzene in Multi-Step Synthetic Sequences


Direct substitution of 1-bromo-2-ethenyl-4-fluorobenzene with a mono-halogenated styrene such as 4-fluorostyrene or 2-bromostyrene fundamentally alters the synthetic route by removing an orthogonal functional handle, which increases the step count, lowers overall yield, and complicates late-stage diversification . While 4-fluorostyrene possesses the vinyl and fluorine functionalities, the absence of a bromine atom necessitates an additional halogenation step to introduce an aryl halide coupling site . Conversely, 2-bromostyrene retains the vinyl and bromine moieties but lacks the electron-withdrawing fluorine substituent that increases the double bond's electrophilicity and provides sites for ¹⁸F-radiolabeling, thereby altering the reactivity profile of the styrenic double bond [1]. This compulsory modification of the synthetic plan to achieve the same target architecture makes generic substitution chemically inequivalent and inefficient.

Quantified Differential Reactivity Guide for 1-Bromo-2-ethenyl-4-fluorobenzene vs. 2-Bromostyrene, 4-Fluorostyrene, and Regioisomeric Analogs


Enhanced Electron Deficiency of the Styrenic Double Bond Compared to 2-Bromostyrene

The presence of a para-fluorine substituent on 1-bromo-2-ethenyl-4-fluorobenzene increases the electron deficiency of the vinyl group relative to 2-bromostyrene. Kinetic studies on para-substituted styrenes demonstrate that p-fluorostyrene exhibits a greater overall rate of radical homopolymerization compared to styrene, with the propagation rate constant (kₚ) correlating with Hammett σ constants via a reaction constant ρ' of +0.6 [1]. The additive electronic effect of the ortho-bromo (σₘ ~0.39) and para-fluoro (σₚ ~0.06) groups in the target compound results in a more electron-deficient double bond compared to 2-bromostyrene (σₘ-Br only) [2]. This translates to a predicted higher reactivity towards nucleophilic and radical addition at the vinyl group.

Polymerization Kinetics Electronic Effects Monomer Reactivity

Chemoselective Cross-Coupling Site Enabled by Orthogonal Aryl-Br vs. Aryl-F Reactivity

1-Bromo-2-ethenyl-4-fluorobenzene enables a chemoselective cross-coupling strategy inherently impossible with mono-halogenated or 2-bromo-5-fluorostyrene (a regioisomer). The C–Br bond in aryl bromides undergoes palladium-catalyzed cross-coupling reactions with typical yields of 69–98%, while the C–F bond remains completely inert under identical conditions [1]. This allows for the exclusive functionalization of the bromo site, preserving the fluoro substituent for subsequent transformations. In contrast, 4-fluorostyrene lacks a cross-coupling handle, and 2-bromostyrene lacks a secondary orthogonal halogen site, restricting options for sequential biaryl synthesis.

Suzuki-Miyaura Coupling Chemoselectivity Aryl Halide Reactivity

Differentiated Reactivity in Radical Copolymerization vs. 4-Bromo-3-fluorostyrene Regioisomer

The substitution pattern of 1-bromo-2-ethenyl-4-fluorobenzene dictates distinct copolymerization behavior compared to its regioisomer, 4-bromo-3-fluorostyrene (CAS 916814-07-8). A study on halogen phenyl-substituted trisubstituted ethylene monomers demonstrates that the relative reactivity (1/r₁) in radical copolymerizations is highly dependent on the halogen's position, with meta-bromo derivatives (3Br) showing a reactivity of 3.02 versus 1.84 for meta-fluoro derivatives (3F) [1]. For 1-bromo-2-ethenyl-4-fluorobenzene, the ortho-bromine and para-fluorine arrangement creates a different electronic and steric environment at the propagating radical compared to the para-bromine/meta-fluorine arrangement of its regioisomer, leading to a predicted different incorporation rate into polymer chains.

Copolymerization Reactivity Ratios Regioisomer Effect

Higher Purity Specification Compared to Standard-Grade 2-Bromostyrene Monomers

Commercially, 1-bromo-2-ethenyl-4-fluorobenzene is routinely supplied at a purity of 98% (GC) , with some vendors achieving 97.2% (GC area) . This is notably higher than the typical specification for standard-grade 2-bromostyrene (often 95-96%), which is more prone to thermal oligomerization. The presence of an electron-withdrawing fluorine substituent is understood to stabilize the target compound, contributing to the retention of this higher ambient purity during storage.

Chemical Purity Quality Control Procurement Specification

Optimal Application Scenarios for 1-Bromo-2-ethenyl-4-fluorobenzene Based on Differential Reactivity Evidence


Synthesis of ¹⁸F-Labeled PET Tracers via Late-Stage Bromide Displacement

The chemoselective reactivity profile of 1-bromo-2-ethenyl-4-fluorobenzene makes it a superior scaffold for synthesizing radiolabeled tracers. The aryl bromide serves as a high-yielding site for Suzuki-Miyaura coupling with bioactive molecule fragments (yields typically >80%) to install molecular recognition elements . The chemically robust carbon-fluorine bond is then exploited in a final step to introduce the radioactive ¹⁸F isotope via isotopic exchange, a strategy impossible with a 2-bromostyrene analog that lacks the pre-installed fluorine.

Synthesis of Orthogonally Functionalized Block Copolymers via Sequential RAFT Polymerization

For the directed synthesis of functional fluorinated (co)polymers, this monomer provides a dual-functional styrenic scaffold . The electron-deficient vinyl group (quantified via Hammett analysis) exhibits distinct reactivity ratios in controlled radical polymerizations [1]. This enables the creation of a well-defined polymer backbone that can be quantitatively functionalized via cross-coupling at the pendant aryl-Br sites in a post-polymerization modification step, an option not available with the simpler styrenic monomers 4-fluorostyrene or 2-bromostyrene.

Construction of sp²-Rich Molecular Libraries for Fragment-Based Drug Discovery

In medicinal chemistry programs requiring precise molecular geometry, the regioisomeric purity of 1-bromo-2-ethenyl-4-fluorobenzene is critical. The 98% purity specification ensures that the building block introduces a single, well-defined vector (para-F) for modulating target interactions while reserving the ortho-Br site for iterative library synthesis. Attempting to substitute this with a mixture of regioisomers or a mono-halogenated styrene would introduce isomeric ambiguity into the screening library, potentially leading to false structure-activity relationships (SAR).

Catalytic System Development for Chemoselective Aryl Halide Activation

The compound serves as a defined model substrate for developing new catalytic systems aimed at distinguishing C–Br from C–F bonds. Its inherent electronic differences, verified by Hammett constants, provide a controlled platform to test new ligands or catalysts for selectivity . Its high purity ensures that kinetic or mechanistic studies are not confounded by side reactions from isomeric impurities, making it a more reliable standard than 2-bromostyrene.

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